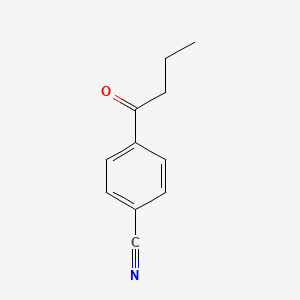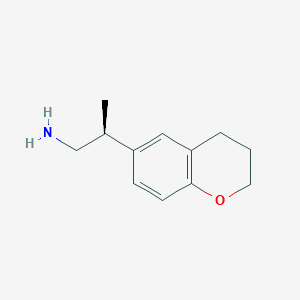
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, also known as DCPP, is a synthetic compound that belongs to the class of chromane derivatives. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.
作用机制
The exact mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In addition, this compound has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and tissues. For example, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, this compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various diseases. Furthermore, this compound has been found to improve mitochondrial function and reduce apoptosis in cells.
实验室实验的优点和局限性
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in various assays and experiments. In addition, this compound has been found to exhibit low toxicity in cells and animals, which makes it a promising candidate for further development. However, this compound has some limitations as well. For example, its solubility in water is relatively low, which limits its use in aqueous-based assays. Furthermore, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine. First, more studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells. Second, the potential therapeutic applications of this compound in various diseases need to be investigated further in animal models and clinical trials. Third, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds. Finally, the development of new methods for the synthesis and purification of this compound may lead to the production of larger quantities of the compound for further research and development.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in various fields such as neurology, oncology, and cardiovascular diseases. Its mechanism of action is not fully understood, but it has been found to modulate various signaling pathways in cells. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, which may lead to the discovery of new therapeutic agents for various diseases.
合成方法
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine can be synthesized by reacting 3,4-dihydrocoumarin with 1-aminopropan-2-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields this compound as the final product. The purity and yield of this compound can be improved by using appropriate purification techniques.
科学研究应用
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been investigated for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, this compound has shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, this compound has been found to exhibit cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
属性
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKKAVCBKWORSR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

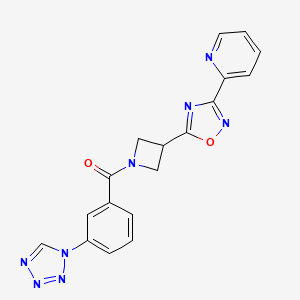
![1-{[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2583764.png)
![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)
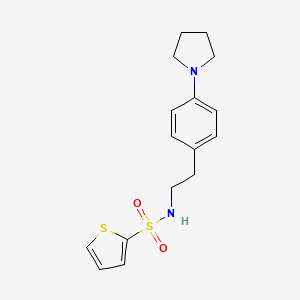
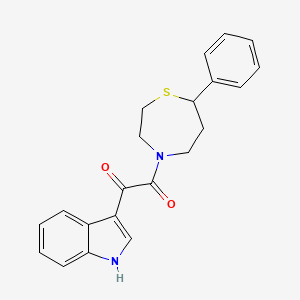

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2583771.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)
![N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2583773.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583779.png)
